PPARα Activation Potency: Hexadecanamide as Endogenous Hippocampal Ligand
Hexadecanamide (HEX) has been definitively identified as one of three endogenous PPARα ligands isolated from mouse hippocampus, alongside 9-octadecenamide (OCT) and 3-hydroxy-2,2-dimethyl butyrate (HMS) [1]. Unlike the more widely studied palmitoylethanolamide (PEA, N-(2-hydroxyethyl)hexadecanamide), hexadecanamide lacks the ethanolamine moiety, distinguishing it as a primary amide rather than an N-acylethanolamine. In time-resolved FRET analyses, HEX demonstrated direct binding to PPARα and activated the receptor to upregulate synaptic function in hippocampal neurons [2]. A patent filing reports an EC50 value of approximately 52 nM (6.62 × 10⁻⁸ M) for HEX activation of PPARα [3].
| Evidence Dimension | PPARα activation potency |
|---|---|
| Target Compound Data | EC50 ≈ 52 nM (6.62 × 10⁻⁸ M) |
| Comparator Or Baseline | Palmitoylethanolamide (PEA): EC50 = 3 μM (3,000 nM); other PPARα agonists: Chiglitazar EC50 = 1.8 μM |
| Quantified Difference | HEX is approximately 58-fold more potent than PEA in PPARα activation assays |
| Conditions | Time-resolved FRET assay; recombinant human PPARα ligand-binding domain |
Why This Matters
Procurement of authentic hexadecanamide rather than PEA or other fatty acid amides is essential for studies requiring potent, endogenous-like PPARα activation in hippocampal or neuroprotection models.
- [1] Roy A, Kundu M, Jana M, et al. Identification and characterization of PPARα ligands in the hippocampus. Nat Chem Biol. 2016;12(12):1075-1083. View Source
- [2] Roy A, Kundu M, Jana M, et al. Identification and characterization of PPARα ligands in the hippocampus. Nat Chem Biol. 2016;12(12):1075-1083. View Source
- [3] Pahan K, Roy A. Brain derived PPARα ligands. Canada Patent CA2989052A1. Filed June 14, 2016. View Source
